2-(3,4-Bis(benzyloxy)phenyl)ethanol
Description
Contextualization within Phenylethanol Derivatives
2-(3,4-Bis(benzyloxy)phenyl)ethanol belongs to the broad class of phenylethanol derivatives. The parent compound, 2-phenylethanol (B73330), is a well-known aromatic alcohol recognized for its pleasant rose-like fragrance, leading to its extensive use in the perfume and cosmetic industries. mdpi.commdpi.com Beyond its olfactory properties, 2-phenylethanol and its derivatives exhibit a range of biological activities, including antimicrobial and bacteriostatic effects, which are often linked to their ability to interact with and disrupt cell membranes. mdpi.comnih.govgoogle.com
The chemical versatility of the phenylethanol scaffold has prompted extensive research into its derivatives. nih.govnih.gov Scientists have systematically modified the basic structure—by altering the alkyl chain or substituting the phenyl ring—to study structure-activity relationships and develop compounds with tailored properties. nih.gov These derivatives are explored for applications ranging from pharmaceuticals to material science. acs.orggoogle.com this compound is a highly functionalized example within this class, where the phenyl ring is substituted with two benzyloxy groups. These substitutions are not intended to enhance fragrance or simple biological activity, but rather to serve a specific purpose in chemical synthesis.
Significance as a Synthetic Intermediate and Precursor in Organic Chemistry
The primary significance of this compound lies in its role as a synthetic intermediate and a protected precursor. The core of the molecule, a 3,4-dihydroxyphenylethanol (hydroxytyrosol) structure, is a common feature in many biologically active natural products. However, the two hydroxyl groups of the catechol ring are highly reactive and can interfere with chemical reactions intended for other parts of a molecule.
To overcome this, chemists employ a strategy of "protection" where the reactive hydroxyl groups are temporarily converted into a less reactive form. In this compound, this is achieved by converting the hydroxyls into benzyl (B1604629) ethers. The "benzyloxy" groups are robust enough to withstand a variety of reaction conditions, yet they can be selectively removed later in the synthesis to regenerate the original catechol structure. This use of benzyl ethers as protecting groups is a common and powerful technique in organic synthesis. orgsyn.org
This protected catechol phenylethanol structure is a key building block for the synthesis of a major class of natural products: the isoquinoline (B145761) alkaloids. Many of these alkaloids, which exhibit a vast range of pharmacological activities, are biosynthetically derived from dopamine (B1211576), a β-phenylethylamine containing a 3,4-dihydroxy-substituted phenyl ring. In a laboratory setting, this compound serves as a stable, synthetic equivalent of this dopamine precursor, enabling chemists to perform complex transformations, such as the Bischler-Napieralski reaction or Pictet-Spengler reaction, to construct the characteristic tetrahydroisoquinoline core of these alkaloids. researchgate.net
Overview of Academic Research Trajectories and Scope
Academic research featuring this compound and its related acetic acid derivative, 2-(3,4-Bis(benzyloxy)phenyl)acetic acid, is primarily situated within the field of synthetic organic chemistry. epa.gov The research is less about studying the compound itself and more about utilizing it as a strategic component in a larger synthetic plan.
The main trajectories of this research include:
Total Synthesis of Natural Products: The most prominent application is in the total synthesis of benzylisoquinoline and related alkaloids. The compound serves as a reliable starting material or key intermediate that introduces the C6-C2-N backbone required for these complex targets.
Development of Synthetic Methodology: Research groups may use syntheses involving this compound to demonstrate the utility of new chemical reactions, catalysts, or protecting group strategies.
Medicinal Chemistry: In the synthesis of novel pharmaceutical agents, analogues of natural products are often created to improve efficacy or reduce side effects. This compound can be used to create non-natural isoquinoline derivatives for biological screening. researchgate.net
Data Tables
Table 1: Chemical Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₂O₃ |
| IUPAC Name | 2-(3,4-Bis(benzyloxy)phenyl)ethan-1-ol |
| Structural Class | Phenylethanol Derivative |
| Key Features | Phenylethanol backbone; Two benzyloxy protecting groups on a catechol ring |
Table 2: Role in Organic Synthesis
| Role | Description |
| Synthetic Intermediate | A stable compound formed during a multi-step synthesis. |
| Protected Precursor | Masks reactive catechol hydroxyl groups as benzyl ethers, allowing for selective reactions elsewhere in the molecule. |
| Building Block | Provides the C6-C2 (phenylethyl) unit for constructing larger molecules. |
| Primary Application | Synthesis of tetrahydroisoquinoline and benzylisoquinoline alkaloids. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15,23H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDWTNPRRZVEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies
Stereoselective Synthesis of 2-(3,4-Bis(benzyloxy)phenyl)ethanol and its Analogs
The control of stereochemistry is paramount in modern organic synthesis. The development of methods for the stereoselective synthesis of this compound and related structures is crucial for accessing enantiomerically pure materials for various applications.
Chiral Catalyst and Auxiliary Applications in Asymmetric Synthesis
Asymmetric synthesis relies heavily on the use of chiral catalysts and auxiliaries to induce stereoselectivity. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from readily available natural sources, can provide a strong bias for the formation of one diastereomer over another in reactions such as alkylations and aldol (B89426) additions. researchgate.net After the desired transformation, the auxiliary can typically be removed and recovered for future use. wikipedia.org
Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of aldol and alkylation reactions. researchgate.net
Camphorsultam: Known as Oppolzer's sultam, this is another classic chiral auxiliary used in a variety of asymmetric transformations. wikipedia.org
Pseudoephedrine: Both enantiomers of pseudoephedrine can be used as chiral auxiliaries to achieve high diastereoselectivity. wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL): This axially chiral diol has been used as a chiral auxiliary in various asymmetric syntheses. wikipedia.org
The general strategy involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The choice of auxiliary and reaction conditions is critical for achieving high levels of stereocontrol.
Enantioselective Transformations of Related Phenyl-Ethanol Scaffolds
The enantioselective transformation of phenyl-ethanol scaffolds is a key strategy for producing chiral alcohols. One common approach is the kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, leading to the separation of the enantiomers.
Lipases are frequently employed as biocatalysts for the enantioselective acylation of racemic alcohols. For instance, lipases from Burkholderia cepacia and Candida rugosa have been used in the kinetic resolution of (R,S)-1-phenylethanol. mdpi.com In these transformations, an acyl donor such as vinyl acetate (B1210297) is used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. mdpi.com The choice of solvent and acyl donor can significantly influence the enantioselectivity of the reaction. mdpi.com
Another approach involves the asymmetric reduction of prochiral ketones. For example, the asymmetric hydrogenation of acetophenone (B1666503) derivatives using ruthenium(II) complexes with chiral ligands can produce chiral 1-phenylethanol (B42297) derivatives with high enantioselectivity. acs.org
Functional Group Transformations and Derivatization
Functional group transformations are essential for modifying the this compound scaffold and introducing new functionalities. These reactions allow for the synthesis of a wide range of derivatives with tailored properties.
Oxidation and Reduction Protocols in Synthesis
Oxidation and reduction reactions are fundamental tools in organic synthesis for interconverting functional groups.
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed, with the choice of reagent determining the oxidation state of the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid.
Aryl-alcohol oxidases (AAOs) represent a class of enzymes that can catalyze the oxidation of primary alcohols to aldehydes with high selectivity. nih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. nih.gov
Reduction: The reduction of related carbonyl compounds is a common method for synthesizing this compound and its analogs. For example, the corresponding carboxylic acid or ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of aldehydes or ketones to alcohols can be achieved with milder reducing agents such as sodium borohydride (B1222165) (NaBH4).
Nucleophilic Substitution Reactions for Moiety Incorporation
Nucleophilic substitution reactions are a versatile method for introducing a wide array of functional groups. The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic attack. Subsequent reaction with various nucleophiles can lead to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-halogen bonds.
For instance, the synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol often involves the protection of hydroxyl groups on a phenyl ring using benzyl (B1604629) groups, a reaction that proceeds via nucleophilic substitution.
Coupling Reactions for Complex Architectures
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simpler building blocks. thermofisher.com These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is one of the most widely used cross-coupling reactions. thermofisher.com It offers the advantage of using relatively non-toxic and environmentally benign boronic acids. thermofisher.com
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. It is a versatile method for forming carbon-carbon bonds. thermofisher.com
Ullmann Reaction: This reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. thermofisher.com
These coupling reactions can be utilized to attach the 2-(3,4-bis(benzyloxy)phenyl)ethyl moiety to other molecular fragments, enabling the synthesis of complex natural products and other target molecules.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances.
Mechanochemical Synthesis Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis methods. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles of this technique are applicable. The reaction would typically involve the solid-state grinding or milling of the starting materials, 3,4-bis(benzyloxy)benzaldehyde and a suitable C1 synthon, in the presence of a reducing agent. This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govsciforum.netjocpr.com This technology utilizes microwave radiation to directly and efficiently heat the reaction mixture, resulting in faster and more uniform heating compared to conventional methods. researchgate.net
The synthesis of various heterocyclic compounds and other complex molecules has been successfully achieved using microwave irradiation. nih.govsciforum.netresearchgate.netias.ac.in For instance, the synthesis of 2-arylbenzimidazoles from o-phenylenediamine (B120857) and aromatic carboxylic acids has been shown to be significantly more efficient under microwave conditions, with reaction times decreasing from hours to minutes and yields increasing substantially. sciforum.net Similarly, the preparation of 2-arylbenzo[b]furans via a microwave-promoted Sonogashira coupling/cyclization reaction has been reported to give good to excellent yields in a very short time. ias.ac.in These examples highlight the potential of MAOS for the efficient synthesis of precursors like this compound. The application of microwave energy to the reduction of 3,4-bis(benzyloxy)phenylacetic acid or its esters could significantly accelerate the formation of the target alcohol.
Applications in Complex Molecule Construction
This compound serves as a valuable and versatile building block in the synthesis of a wide range of complex and biologically significant molecules. Its protected catechol moiety and the primary alcohol functional group allow for a variety of chemical transformations.
Precursors to Catecholamine Metabolites (e.g., Dopal Analogues)
The structural similarity of this compound to naturally occurring catecholamines makes it an ideal precursor for the synthesis of their metabolites and analogues. After debenzylation to reveal the free catechol, the resulting 3,4-dihydroxyphenylethanol (DOPET) is a direct analogue of the dopamine (B1211576) metabolite. This scaffold can be further modified to create a library of Dopal (3,4-dihydroxyphenylacetaldehyde) analogues, which are crucial for studying the neurochemistry and pathology of catecholamine metabolism.
Building Blocks for Polycyclic Systems (e.g., Chromenes, Quercetin (B1663063) Analogues, Phthalocyanines)
The phenylethanol backbone of this compound is a key component in the construction of various polycyclic systems.
Chromenes: The synthesis of chromene derivatives, which are present in a number of biologically active compounds, can utilize precursors derived from this compound. scirp.orgbeilstein-journals.org For example, the reaction of a suitably functionalized derivative of this alcohol with other reagents can lead to the formation of the chromene ring system. scirp.org Microwave-assisted synthesis has also been employed to create benzo[f]chromene derivatives. mdpi.com
Quercetin Analogues: Quercetin, a flavonoid with a wide range of biological activities, possesses a 3,4-dihydroxyphenyl group. This compound provides a protected catechol unit that can be incorporated into synthetic strategies aimed at producing novel quercetin analogues with potentially enhanced or modified biological properties.
Phthalocyanines: Phthalocyanines are large, aromatic macrocycles with applications in materials science and medicine. researchgate.net The synthesis of phthalocyanines often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. researchgate.net While direct use of this compound is not typical, its structural motifs can be incorporated into the phthalonitrile precursors to synthesize peripherally substituted phthalocyanines with tailored solubility and electronic properties.
Synthesis of Nitrogen and Oxygen Heterocyclic Compounds (e.g., Cyclen Derivatives, Pyrazolines, Thiazoles)
The versatility of this compound extends to the synthesis of a variety of nitrogen and oxygen-containing heterocyclic compounds.
Cyclen Derivatives: The phenylethyl group can be functionalized and attached to macrocyclic structures like cyclen (1,4,7,10-tetraazacyclododecane). These derivatives have applications in areas such as medical imaging and catalysis.
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds known for their diverse pharmacological activities. nih.gov The synthesis of pyrazoline derivatives can involve the condensation of a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. nih.govnih.gov Chalcones can be synthesized from acetophenone precursors, and this compound can be oxidized to the corresponding acetophenone. Subsequent reaction of this acetophenone with an appropriate aldehyde would yield a chalcone bearing the 3,4-bis(benzyloxy)phenyl moiety, which can then be cyclized to form a pyrazoline. researchgate.netcardiff.ac.uk
Thiazoles: Thiazole (B1198619) rings are present in many biologically active compounds. researchgate.netijcps.com The Hantzsch thiazole synthesis is a common method for their preparation, involving the reaction of an α-haloketone with a thioamide. ijcps.com The this compound can be converted to the corresponding α-haloketone, which can then be reacted with a thioamide to produce a thiazole derivative substituted with the 3,4-bis(benzyloxy)phenyl group. nih.gov
Spectroscopic Elucidation and Computational Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the unambiguous identification and structural elucidation of 2-(3,4-bis(benzyloxy)phenyl)ethanol. Each method offers unique insights into the molecular framework.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the catechol ring and the two benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl ethers, the ethyl side chain, and the hydroxyl proton. The aromatic region (typically δ 7.2-7.5 ppm) would show complex multiplets for the ten protons of the two benzyl groups. The protons on the substituted phenyl ring would appear as distinct signals, their chemical shifts influenced by the ortho-, meta-, and para- relationships to the substituents. The two benzylic methylene (-OCH₂Ph) signals would likely appear as singlets around δ 5.1 ppm. The two methylene groups of the ethanol (B145695) side chain (-CH₂CH₂OH) would present as two triplets, one around δ 2.8 ppm (adjacent to the aromatic ring) and the other around δ 3.8 ppm (adjacent to the hydroxyl group). chemicalbook.comresearchgate.net The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the ethanol side chain. The carbons of the two benzyl groups and the central phenyl ring would generate a series of signals in the aromatic region (δ 115-160 ppm). rsc.orgchemicalbook.com Specifically, the carbons bonded to the oxygen atoms (C-3, C-4, and the benzylic -CH₂) would be deshielded and appear at lower field. The aliphatic carbons of the ethanol chain would be found at higher field, with the carbon adjacent to the aromatic ring appearing around δ 39 ppm and the one bearing the hydroxyl group around δ 63 ppm. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound (Note: Shifts are predicted based on analogous structures and may vary with solvent and concentration.)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H (Benzyl groups) | 7.20-7.50 (m, 10H) | 127-129 |
| Ar-H (Substituted phenyl) | 6.80-7.00 (m, 3H) | 115-122 |
| Ar-C (Substituted phenyl) | - | 132 (quaternary) |
| Ar-C-O | - | 148-150 |
| -OCH₂Ph | ~5.1 (s, 4H) | ~71 |
| Ar-CH₂CH₂OH | ~2.8 (t, 2H) | ~39 |
| ArCH₂CH₂OH | ~3.8 (t, 2H) | ~63 |
| -OH | Variable (broad s, 1H) | - |
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would confirm the presence of its key functional groups. A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. nist.gov Sharp peaks between 3000 and 3100 cm⁻¹ would correspond to aromatic C-H stretching, while peaks between 2850 and 3000 cm⁻¹ would be due to aliphatic C-H stretching in the ethyl and benzyl methylene groups. iucr.org Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are expected for the C-O stretching vibrations of the aryl ether and the primary alcohol, respectively. mdpi.com Additionally, characteristic C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. iucr.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Primary alcohol |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (334.4 g/mol ). A common fragmentation pathway for benzyl ethers is the cleavage of the benzyl group, which would result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). nist.gov Another expected fragmentation is the loss of a water molecule (M-18) from the molecular ion, a characteristic of alcohols. Cleavage of the bond between the two aliphatic carbons (beta-cleavage) would also be a likely fragmentation route.
Theoretical and Computational Chemistry Investigations
Computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental spectroscopic data, offering deeper insights into the molecule's electronic structure and predicting its properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data if available.
Predict Spectroscopic Data: Calculate theoretical vibrational frequencies and NMR chemical shifts. researchgate.netepstem.net The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of complex vibrational modes. researchgate.net Similarly, predicted NMR shifts can help in the definitive assignment of signals in experimental spectra.
Analyze Electronic Properties: DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. It can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
These computational investigations provide a detailed picture of the molecule's characteristics that may be difficult to probe through experimental means alone. rsc.org
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. nih.gov For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. The process would involve generating a 3D structure of the compound and docking it into the binding site of a target protein.
The analysis of the resulting docked poses would reveal potential ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The large benzyloxy groups of this compound would likely play a significant role in establishing hydrophobic and pi-stacking interactions within a protein's binding pocket. The terminal hydroxyl group could act as a hydrogen bond donor or acceptor, further stabilizing the complex.
Currently, there are no specific molecular docking studies published in the scientific literature for the compound this compound. However, the application of this methodology would provide valuable insights into its potential pharmacological targets and mechanism of action.
In Silico ADME Prediction Methodologies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools used to estimate the pharmacokinetic properties of a compound. mdpi.comresearchgate.net These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. For this compound, various ADME parameters could be predicted using a range of available software and web servers.
Key ADME properties that would be evaluated include:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic sites and the cytochrome P450 enzymes responsible for its metabolism.
Excretion: Prediction of the primary routes of elimination from the body.
While specific in silico ADME prediction data for this compound is not currently available in published literature, a hypothetical ADME profile can be considered based on its structure. The presence of two bulky benzyloxy groups would likely increase its lipophilicity, which could enhance its absorption and distribution but might also lead to increased metabolic clearance.
Table 1: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value | Implication |
| Oral Bioavailability | Moderate to High | Potentially suitable for oral administration. |
| Blood-Brain Barrier | Likely to cross | Potential for central nervous system activity. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| CYP450 Metabolism | Susceptible | Likely to be metabolized by liver enzymes. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. conicet.gov.arnih.govfrontiersin.org These models are used to predict the activity or properties of new compounds and to optimize the structure of lead compounds.
For this compound, a QSAR study would require a dataset of structurally related compounds with known biological activities. By identifying key molecular descriptors that correlate with activity, a predictive model could be developed. Similarly, a QSPR model could be built to predict various physicochemical properties, such as solubility, melting point, and partition coefficient.
As of now, no specific QSAR or QSPR models have been reported for this compound. The development of such models would be contingent on the synthesis and biological evaluation of a series of analogous compounds.
Topological Analysis of Electron Density
Topological analysis of electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify the electron distribution.
In the context of this compound, these analyses would offer a deeper understanding of its electronic structure. For instance, ELF and LOL would delineate the regions of covalent bonding and lone pair electrons, while RDG analysis would identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds and van der Waals forces, which are crucial for determining the molecule's conformation and its interactions with other molecules.
There are currently no published studies that have performed a topological analysis of the electron density for this compound.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govresearchgate.netscripps.edu This involves replacing one or more atoms of a molecule with their isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-11 (B1219553) (¹¹C).
For this compound, isotopic labeling could be employed in several ways:
Deuterium Substitution: Replacing specific hydrogen atoms with deuterium can help to determine the sites of metabolism and to study kinetic isotope effects in enzymatic reactions.
Carbon-11 Tracers: The use of carbon-11, a positron-emitting isotope, would enable in vivo imaging of the compound's distribution and target engagement using Positron Emission Tomography (PET).
Such studies would provide invaluable information on the pharmacokinetics and mechanism of action of this compound. However, no isotopic labeling studies for this specific compound have been reported in the scientific literature to date.
In Vitro and Preclinical Biological Activity Profiling
Modulation of Cellular Processes (In Vitro Studies)
Cell Proliferation and Apoptosis Investigations
There are no available studies that have specifically examined the effect of 2-(3,4-Bis(benzyloxy)phenyl)ethanol on cell proliferation or the induction of apoptosis in any cell line.
Gene Expression Studies
No research has been published detailing any investigations into the modulation of gene expression by this compound.
Enzyme Inhibition and Receptor Binding
Studies on Epoxide Hydrolases and Enzyme-Catalyzed Reactions Involving Epoxide Intermediates
There is no information available in the scientific literature regarding the inhibitory or other effects of this compound on epoxide hydrolases or related enzyme-catalyzed reactions.
Targeting Specific Protein Kinases (e.g., Focal Adhesion Kinase (FAK), Heat Shock Protein 90 (HSP90))
No studies have been conducted to assess the potential of this compound to target or inhibit protein kinases such as Focal Adhesion Kinase (FAK) or Heat Shock Protein 90 (HSP90).
Proteasome Inhibition Studies
No studies investigating the proteasome inhibition activity of this compound have been identified in the available scientific literature.
Antimicrobial Efficacy Assessments (In Vitro)
While specific data for this compound is unavailable, the broader class of aromatic alcohols, to which it belongs, has been a subject of antimicrobial research.
General studies on aromatic alcohols indicate that these compounds can possess antibacterial properties. Their mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. The lipophilic nature of these compounds allows them to interfere with the membrane's structure and function, leading to increased permeability and leakage of cellular components.
For instance, related compounds like phenethyl alcohol have demonstrated activity against both Gram-positive and Gram-negative bacteria. The efficacy can vary depending on the specific bacterial species and the concentration of the compound.
No specific data is available for this compound.
Similar to their antibacterial action, some aromatic alcohols exhibit antifungal properties. The proposed mechanism also involves the disruption of the fungal cell membrane integrity.
No specific data is available for this compound.
Other Biological Investigations in Preclinical Models
There is no available research on the effects of this compound on anti-inflammatory pathways.
The sedative-hypnotic potential of this compound has not been evaluated in any published preclinical animal models. While other classes of compounds are known to possess such activities, no inferences can be drawn for the subject compound.
Research on this compound in Metabolic Disease Remains Undisclosed
Despite extensive investigation into compounds with similar structural features, publicly available scientific literature lacks specific data on the in vitro and preclinical biological activity of this compound, particularly concerning its effects on metabolic pathways such as insulin (B600854) resistance and lipid metabolism. Furthermore, no structure-activity relationship (SAR) studies for this specific compound have been published.
While the core chemical scaffold of this compound, a substituted phenylethanol, is common in various biologically active molecules, the unique presence of the dual benzyloxy groups at the 3 and 4 positions of the phenyl ring makes it a distinct chemical entity. Scientific inquiry into the precise biological effects of this specific modification in the context of metabolic diseases has not been reported in accessible research databases and scholarly articles.
This absence of data prevents a detailed analysis of its potential impact on metabolic processes in animal models and precludes any discussion on how structural alterations to its benzyloxy-phenyl moieties might influence its biological response. Consequently, the elucidation of its molecular mechanisms in a preclinical setting remains unknown.
Researchers have actively investigated related compounds, such as hydroxytyrosol (B1673988) (2-(3,4-dihydroxyphenyl)ethanol), which shares the same carbon skeleton but possesses hydroxyl groups instead of benzyloxy groups. Studies on hydroxytyrosol and its derivatives have suggested potential benefits in modulating lipid metabolism and pathways related to insulin signaling. However, the replacement of the polar hydroxyl groups with the bulkier, less polar benzyloxy groups would fundamentally alter the molecule's physicochemical properties, including its solubility, ability to form hydrogen bonds, and interaction with biological targets. Therefore, the biological activities of hydroxytyrosol cannot be directly extrapolated to this compound.
Without dedicated in vitro and preclinical studies on this compound, any claims regarding its efficacy or mechanism of action in metabolic diseases would be purely speculative. The scientific community awaits future research to shed light on the potential therapeutic applications of this compound.
Emerging Research Applications and Potential Translational Avenues Non Clinical
Development of Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating the complex mechanisms of biological systems. These molecular tools are designed to interact with specific biological targets, such as receptors or enzymes, thereby allowing researchers to study their function and distribution. Catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are of significant interest in neurobiology and related fields. However, the inherent instability of many catecholamine derivatives, which can be prone to oxidation, presents a challenge in the synthesis of stable and effective chemical probes. mdpi.com
This is where precursors like 2-(3,4-Bis(benzyloxy)phenyl)ethanol become invaluable. The benzyloxy groups serve as robust protecting groups for the catechol hydroxyls, preventing unwanted side reactions and degradation during multi-step synthetic sequences. The ethanol (B145695) side chain offers a reactive handle that can be readily modified or elaborated to introduce functionalities required for a chemical probe, such as fluorescent tags, affinity labels, or reactive groups for conjugation to other molecules.
While direct utilization of this compound as a chemical probe itself is not its primary application, its role as a foundational scaffold is critical. For instance, in the synthesis of molecules designed to probe the catecholaminergic systems, this compound provides the core phenylethanolamine structure in a protected and stable form. Researchers can then build upon this scaffold, introducing specific pharmacophores or signaling moieties to create novel probes for studying neurotransmitter transporters, receptors, and metabolic enzymes. The stability afforded by the benzyloxy groups ensures that the sensitive catechol core remains intact until the final deprotection step, which is typically performed at a late stage in the synthesis to yield the desired active probe.
Contributions to Radiopharmaceutical Development as Precursors or Synthons
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the administration of molecules labeled with positron-emitting radionuclides, such as fluorine-18. The development of novel PET radiopharmaceuticals is a burgeoning area of research, aimed at providing better diagnostic tools for a range of diseases, including neurological disorders and cancer. The synthesis of these radiolabeled molecules often requires precursors that are stable under the conditions of radiolabeling and can be readily deprotected to yield the final product with high radiochemical purity and specific activity.
In the context of neuroimaging, there is a significant effort to develop PET ligands for targets such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are implicated in conditions like Parkinson's disease and depression. The synthesis of such radiopharmaceuticals often starts from precursors that contain a protected form of the active pharmacophore. nih.govnih.gov
This compound represents a key synthon, or building block, for the development of catecholamine-based PET radioligands. The benzyloxy-protected catechol nucleus is a common feature in the synthesis of more complex molecules intended for radiolabeling. The general strategy involves performing the radioisotope incorporation, for example, the introduction of fluorine-18, on the elaborated and protected precursor. The final step is the removal of the protecting groups, in this case, the benzyl (B1604629) groups, to unmask the biologically active catechol functionality. This late-stage deprotection is crucial to preserve the sensitive radiolabeled product. The use of a stable precursor like this compound is therefore a key element in the synthetic route towards novel catecholaminergic PET tracers.
Role in Materials Science for Advanced Organic Systems
The application of this compound and its analogues extends beyond the life sciences into the realm of materials science, where they serve as building blocks for advanced organic materials with tailored properties.
Phthalocyanine-based materials:
Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in diverse areas such as dyes, catalysts, and chemical sensors. The properties of phthalocyanines can be tuned by introducing substituents onto their peripheral or axial positions. A study on the synthesis of an axially bis-substituted silicon phthalocyanine (B1677752) utilized 2-(3,4-dimethoxyphenyl)ethanol, a close analogue of the title compound, in a reaction with silicon phthalocyanine dichloride (SiPcCl₂). yyu.edu.tr This demonstrates the utility of phenylethanol derivatives in the creation of functionalized phthalocyanines. The phenylethoxy groups are attached to the central silicon atom, influencing the solubility and aggregation properties of the resulting phthalocyanine. The use of this compound in similar synthetic strategies could lead to the development of novel phthalocyanine-based materials with unique photophysical or electronic characteristics, potentially for use in organic electronics or photodynamic therapy.
Epoxy Resins for research:
Epoxy resins are a class of thermosetting polymers widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. The formulation of epoxy resins often includes modifiers to adjust viscosity, improve flexibility, or enhance other properties. Benzyl alcohol is a common modifier, but there is a growing interest in finding alternatives with lower volatility. google.com Patents have described the use of substituted benzyl alcohols as modifiers for epoxy resins. google.com this compound, being a substituted phenylethanol, fits the profile of a potential modifier in epoxy resin systems. Its incorporation could influence the curing process and the final properties of the cured resin, such as its thermal stability and mechanical strength. Furthermore, the presence of the benzyloxy groups offers the potential for further chemical modification, opening avenues for the development of functional epoxy systems for specialized research applications. For instance, vanillyl alcohol, another related phenolic compound, has been explored as a renewable building block for epoxy resins. aiche.org
Table 1: Research Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Outcome |
| Phthalocyanine-based Materials | Precursor for axial substitution of silicon phthalocyanines | Novel phthalocyanines with modified solubility and aggregation properties |
| Epoxy Resins | Potential modifier or functional building block | Epoxy systems with tailored curing characteristics and final properties |
Application in Impurity Profiling and Standard Synthesis
In the pharmaceutical industry, the identification and quantification of impurities in drug substances and products are critical for ensuring safety and efficacy. This requires the availability of well-characterized reference standards of potential impurities. The synthesis of these impurity standards is a specialized area of organic chemistry that often involves developing custom synthetic routes.
Epinephrine, a crucial hormone and medication, can degrade or contain process-related impurities that need to be monitored. synzeal.com The synthesis of epinephrine and its related impurities often starts from catechol or protected catechol derivatives. A patented process for the preparation of epinephrine, for instance, begins with the reaction of catechol with chloroacetyl chloride. google.com
This compound serves as an excellent and stable starting material for the synthesis of various epinephrine-related impurities. Its protected catechol core prevents undesired side reactions, while the ethanol side chain can be chemically manipulated to generate a range of impurity structures. For example, the hydroxyl group of the ethanol side chain can be oxidized, substituted, or eliminated to create different degradation products or process impurities of epinephrine. Once the desired molecular skeleton of the impurity is constructed, the benzyl protecting groups can be removed to yield the final impurity standard. This controlled, stepwise synthesis from a stable precursor like this compound is essential for obtaining the high-purity reference standards required for analytical method development, validation, and routine quality control in the pharmaceutical industry.
Conclusion and Future Research Directions
Recapitulation of Key Scientific Contributions and Findings
The primary scientific contribution of 2-(3,4-Bis(benzyloxy)phenyl)ethanol, as gleaned from existing chemical literature, lies in its role as a protected building block in organic synthesis. The "bis(benzyloxy)" moiety serves as a common protecting group strategy for the catechol functional group of 3,4-dihydroxyphenylethanol. This protection allows for selective chemical modifications at other positions of the molecule without unintended reactions at the highly reactive hydroxyl groups.
A significant example of this application is seen in the synthesis of complex natural products. For instance, the structurally related compound, 3,5,7-tris(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)-4H-chromen-4-one, has been utilized as a protected precursor in the synthesis of epicatechin, a flavonoid with a range of biological activities. This underscores the utility of the bis(benzyloxy)phenyl structural motif in constructing intricate molecular architectures.
Furthermore, the exploration of derivatives of structurally similar compounds has yielded promising results in medicinal chemistry. Research into 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives has led to the discovery of potent and selective monoamine oxidase B (MAO-B) inhibitors, which are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. These findings suggest that the core structure of this compound can serve as a valuable scaffold for the development of novel therapeutic agents.
Identification of Promising Research Gaps and Unexplored Areas
Despite its potential, this compound remains a largely understudied compound. A significant research gap exists in the comprehensive evaluation of its own biological activity. The debenzylation of this compound would yield hydroxytyrosol (B1673988), a well-known antioxidant. Therefore, investigating the metabolic fate and potential prodrug characteristics of this compound is a crucial and unexplored area.
The following table highlights key research gaps:
| Research Area | Identified Gaps |
| Biological Activity | Lack of direct studies on the intrinsic biological effects of this compound. |
| Pharmacokinetics | No data available on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
| Medicinal Chemistry | Limited exploration of a diverse library of derivatives and their structure-activity relationships (SAR). |
| Material Science | The potential of this molecule as a monomer for the synthesis of novel polymers with specific functionalities is completely unexplored. |
The synthesis and screening of a focused library of derivatives of this compound for a wider range of biological targets, including but not limited to neuroprotective, anti-inflammatory, and anticancer activities, represents a significant opportunity for drug discovery.
Prospective Interdisciplinary Research Collaborations and Methodological Advancements
To fully realize the scientific potential of this compound, a multi-pronged and collaborative research approach is essential.
Interdisciplinary Collaborations:
Organic Chemists and Medicinal Chemists: Collaboration is crucial for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Pharmacologists and Biologists: Joint efforts are needed to conduct comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and therapeutic potential of the synthesized compounds.
Material Scientists and Polymer Chemists: Partnerships could explore the incorporation of this functionalized phenylethanol derivative into new polymeric materials for applications in drug delivery, tissue engineering, or as advanced functional coatings.
Methodological Advancements:
High-Throughput Screening (HTS): The development and application of HTS assays would enable the rapid evaluation of a large number of derivatives against various biological targets, accelerating the pace of drug discovery.
Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can aid in the rational design of more effective derivatives and predict their biological activities, thus streamlining the experimental workflow.
Advanced Analytical Techniques: The use of sophisticated analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be indispensable for the unambiguous characterization of novel synthetic intermediates and final products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
